molecular formula C21H23N3O3S2 B468996 N-[[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]carbamothioyl]cyclopentanecarboxamide CAS No. 713505-14-7

N-[[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]carbamothioyl]cyclopentanecarboxamide

Cat. No. B468996
CAS RN: 713505-14-7
M. Wt: 429.6g/mol
InChI Key: HKRLGFPOUXDSGY-UHFFFAOYSA-N
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Description

N-[[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]carbamothioyl]cyclopentanecarboxamide is a useful research compound. Its molecular formula is C21H23N3O3S2 and its molecular weight is 429.6g/mol. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antipathogenic Properties

Acylthioureas and N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, related to the chemical structure , have shown promising results in antimicrobial and antipathogenic studies. These compounds, including similar thiourea derivatives, have been synthesized and tested for their interaction with bacterial cells in both free and adherent states. They exhibit significant anti-pathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains known for their ability to form biofilms, indicating potential for further development as novel anti-microbial agents with antibiofilm properties (Limban, Marutescu & Chifiriuc, 2011).

Structural Characterization and Complex Formation

Research focusing on N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives and their metal complexes, such as Ni(II) and Cu(II) complexes, provides insight into the structural properties and potential applications of these compounds. These studies involve characterization using various analytical and spectroscopic techniques, including single-crystal X-ray diffraction. The findings reveal intricate structural details, such as the chair conformation of the cyclohexane ring, and highlight the potential of these compounds for various applications, including catalysis and materials science (Özer, Arslan, VanDerveer & Külcü, 2009).

Synthesis and Bioactivity of Novel Derivatives

The compound N-(phenethylcarbamothioyl)cyclopent-1-enecarboxamide, similar in structure to the chemical , has been synthesized and characterized for its structural and bioactive properties. The molecular structure exhibits unique interactions, such as intramolecular hydrogen bonds, forming a one-dimensional infinite chain-like structure. Furthermore, the compound's cytotoxicity has been investigated, revealing its potential as a toxic agent against tumor cells, thus highlighting its significance in the field of medicinal chemistry and drug development (Zhao, Hua-Kong, Wang & Ling, 2014).

properties

IUPAC Name

N-[[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]carbamothioyl]cyclopentanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S2/c25-20(16-6-1-2-7-16)23-21(28)22-17-9-11-18(12-10-17)29(26,27)24-14-13-15-5-3-4-8-19(15)24/h3-5,8-12,16H,1-2,6-7,13-14H2,(H2,22,23,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKRLGFPOUXDSGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]carbamothioyl]cyclopentanecarboxamide

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